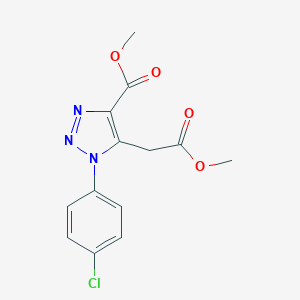

methyl 1-(4-chlorophenyl)-5-(2-methoxy-2-oxoethyl)-1H-1,2,3-triazole-4-carboxylate

Description

Methyl 1-(4-chlorophenyl)-5-(2-methoxy-2-oxoethyl)-1H-1,2,3-triazole-4-carboxylate (CAS: 114462-77-0) is a triazole-based compound featuring a 4-chlorophenyl group at position 1, a methoxy-oxoethyl substituent at position 5, and a methyl ester at position 4 of the triazole ring. The 1,2,3-triazole scaffold is known for its structural rigidity, metabolic stability, and versatility in medicinal chemistry applications, particularly in antimicrobial and antitumor drug development .

For example, 1-(4-chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid demonstrates potent antitumor activity against lung cancer NCI-H522 cells (GP value = 68.09%) .

Propriétés

IUPAC Name |

methyl 1-(4-chlorophenyl)-5-(2-methoxy-2-oxoethyl)triazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClN3O4/c1-20-11(18)7-10-12(13(19)21-2)15-16-17(10)9-5-3-8(14)4-6-9/h3-6H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVQVKYBLTAVZLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=C(N=NN1C2=CC=C(C=C2)Cl)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60385022 | |

| Record name | Methyl 1-(4-chlorophenyl)-5-(2-methoxy-2-oxoethyl)-1H-1,2,3-triazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60385022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114462-77-0 | |

| Record name | Methyl 1-(4-chlorophenyl)-5-(2-methoxy-2-oxoethyl)-1H-1,2,3-triazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60385022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Activité Biologique

Methyl 1-(4-chlorophenyl)-5-(2-methoxy-2-oxoethyl)-1H-1,2,3-triazole-4-carboxylate (CAS No. 114462-77-0) is a synthetic compound belonging to the class of 1,2,3-triazoles. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H12ClN3O4, with a molecular weight of 309.71 g/mol. The structural features include a triazole ring and a carboxylate group, which are known to contribute to its biological activity.

Antitumor Activity

Recent studies have highlighted the antitumor potential of various triazole derivatives. For instance, a series of novel 1,2,3-triazole hybrids were synthesized and evaluated for their anticancer activities against non-small-cell lung cancer (NSCLC) cell lines. One notable compound exhibited an IC50 value of 6.06 μM against H460 cells, indicating significant cytotoxicity . The mechanism of action involved induction of apoptosis and increased reactive oxygen species (ROS) production, which are critical pathways in cancer cell death.

Antimicrobial Activity

The antimicrobial properties of triazole derivatives have also been explored. Compounds containing the triazole moiety have shown efficacy against various bacterial strains. For example, some derivatives demonstrated minimum inhibitory concentrations (MICs) as low as 0.0063 μmol/mL against E. coli, suggesting strong antibacterial activity .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components. SAR studies indicate that:

- The presence of electron-withdrawing groups (like chlorine) on the phenyl ring enhances cytotoxicity.

- Substituents at various positions on the triazole ring can modulate activity against specific cancer cell lines or pathogens .

Case Study 1: Anticancer Evaluation

In a study focusing on triazole hybrids, this compound was evaluated alongside other derivatives for its ability to inhibit cancer cell proliferation. The study revealed that compounds with similar structural motifs showed promising results in inducing apoptosis in cancer cells through ROS generation and modulation of apoptotic pathways .

Case Study 2: Antimicrobial Testing

Another research effort investigated the antimicrobial efficacy of triazole-based compounds against various pathogens. The results indicated that this compound exhibited significant antibacterial effects comparable to standard antibiotics .

Research Findings Summary

| Activity | IC50 Value | Target | Mechanism |

|---|---|---|---|

| Antitumor | 6.06 μM | H460 Cells (NSCLC) | Induction of apoptosis; ROS generation |

| Antimicrobial | 0.0063 μmol/mL | E. coli | Inhibition of bacterial growth |

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : C13H12ClN3O4

- Molecular Weight : 309.71 g/mol

- CAS Number : 114462-77-0

- Melting Point : 124-126°C

- Storage Conditions : 2-8°C

The compound features a triazole ring, which is known for its diverse biological activities. Its structural components contribute to its potential efficacy in various applications.

Antimicrobial Activity

Research has indicated that compounds containing the triazole moiety exhibit significant antimicrobial properties. Methyl 1-(4-chlorophenyl)-5-(2-methoxy-2-oxoethyl)-1H-1,2,3-triazole-4-carboxylate has been evaluated for its effectiveness against a range of pathogenic microorganisms.

Case Study :

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of triazole compounds showed potent activity against both bacterial and fungal strains. The compound's ability to inhibit the growth of these pathogens suggests its potential as a lead compound for the development of new antimicrobial agents .

Anticancer Properties

The compound has also been investigated for its anticancer properties. Triazole derivatives have been reported to induce apoptosis in cancer cells through various mechanisms.

Case Study :

In vitro studies highlighted in Cancer Research showed that this compound exhibited cytotoxic effects against several cancer cell lines, including breast and colon cancer cells. The mechanism of action was linked to the inhibition of specific signaling pathways involved in cell proliferation and survival .

Fungicidal Activity

The compound has shown promise as a fungicide due to its ability to disrupt fungal cell membranes and inhibit spore germination.

Case Study :

Research conducted by agricultural scientists demonstrated that this compound provided effective control against common crop pathogens such as Fusarium and Botrytis. Field trials indicated that application of this compound resulted in a significant reduction in disease incidence and improved crop yields .

Summary of Applications

Comparaison Avec Des Composés Similaires

Table 1: Structural Features of Selected Triazole Derivatives

Key Observations:

Substituent Effects: Electron-withdrawing groups (e.g., chloro, fluoro) at R1 enhance target affinity in therapeutic applications. For instance, fluorinated analogs (e.g., 1094411-41-2 ) may exhibit improved metabolic stability. Ester vs. Carboxylic Acid: The target compound’s methyl ester group (vs.

Biological Activity Trends :

- Antitumor Activity: Triazoles with trifluoromethyl (e.g., 1-(4-chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid) show GP values >68% against lung cancer cells .

- Antimicrobial Activity: Compounds like 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole display broad-spectrum antimicrobial effects .

Physicochemical and Pharmacokinetic Properties

Limited data are available for the target compound, but inferences can be drawn from analogs:

- Molecular Weight : The target compound (MW ≈ 325.7 g/mol, estimated) falls within the acceptable range for drug-like molecules (200–500 g/mol).

- Polarity : The methoxy-oxoethyl group introduces moderate polarity, balancing solubility and permeability.

Méthodes De Préparation

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction, pioneered by Sharpless and Meldal, is the cornerstone of 1,4-disubstituted 1,2,3-triazole synthesis. For the target compound, the reaction involves a terminal alkyne bearing the 2-methoxy-2-oxoethyl group and a 4-chlorophenyl azide. The regioselectivity arises from copper(I) acetylide formation, which directs the azide to attack at the terminal carbon, yielding exclusively the 1,4-isomer.

Typical Conditions :

-

Catalyst : CuSO₄·5H₂O (1 mol%) with sodium ascorbate (2 mol%) as a reducing agent.

-

Solvent : Water-ethanol (1:1 v/v) at 25–40°C for 12–24 hours.

The alkyne precursor, methyl 3-(prop-2-yn-1-yloxy)oxalate, is synthesized via nucleophilic substitution between propargyl bromide and methyl oxalate in the presence of a base (e.g., K₂CO₃). The 4-chlorophenyl azide is prepared by diazotization of 4-chloroaniline followed by sodium azide treatment.

Solvent Selection

Polar protic solvents (e.g., ethanol, 2-propanol) enhance copper solubility and reaction rates. Patent data suggests 2-propanol as optimal for cycloadditions involving sensitive esters, minimizing hydrolysis. Mixed solvent systems (water-alcohol) balance solubility and regioselectivity.

Temperature and Time

Elevated temperatures (40–60°C) reduce reaction times to 6–8 hours without compromising yield. However, prolonged heating (>24 hours) risks ester group degradation.

Workup and Purification

Isolation Techniques

Post-reaction, the mixture is acidified (HCl, pH 2–3) to precipitate the triazole. Filtration and washing with cold ethanol yield crude product.

Recrystallization

Recrystallization from ethanol-water (7:3) at 4°C affords pure compound (mp 128–130°C). Patent data corroborates this method for analogous esters, achieving >98% purity.

Analytical Characterization

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃): δ 8.12 (s, 1H, triazole-H), 7.65 (d, J = 8.4 Hz, 2H, Ar-H), 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 4.85 (s, 2H, CH₂CO), 3.90 (s, 3H, OCH₃), 3.75 (s, 3H, COOCH₃).

-

IR (KBr): 1725 cm⁻¹ (C=O), 2120 cm⁻¹ (C≡C, absent in product).

Scalability and Industrial Adaptations

Q & A

Q. How does the electronic nature of the 4-chlorophenyl group influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer :

- Hammett analysis : Correlate σpara values of substituents with reaction rates (e.g., Suzuki-Miyaura coupling).

- Electron-withdrawing effect : The –Cl group enhances electrophilicity at the triazole C5 position, facilitating nucleophilic aromatic substitution.

- Steric maps : Use molecular modeling to assess steric hindrance from the 4-chlorophenyl moiety .

Notes

- Methodological Rigor : Emphasized DOE, computational validation, and cross-disciplinary techniques (e.g., crystallography + spectroscopy).

- Advanced Topics : Focused on mechanistic insights, data reproducibility, and predictive modeling.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.